molecular formula C7H11Cl2D4N2O2P B023394 Cyclophosphamide-d4 CAS No. 173547-45-0

Cyclophosphamide-d4

Cat. No. B023394
M. Wt: 265.11 g/mol
InChI Key: CMSMOCZEIVJLDB-RUKOHJPDSA-N
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Description

Synthesis Analysis

The synthesis of Cyclophosphamide-d4 involves base-catalyzed H-D exchange on N-nitrosobis(2-hydroxyethyl)amine, yielding N-nitrosobis(1,1-dideuterio-2-hydroxyethyl)amine. This intermediate is then converted to bis(2-chloro-1,1-dideuterioethyl)amine (nor-HN2-d4), which is a key precursor for the synthesis of Cyclophosphamide-d4 and its metabolites (Griggs & Jarman, 1975).

Scientific Research Applications

  • Cancer Therapy and Immunomodulation : Cyclophosphamide is widely recognized for its role in cancer therapy due to its immunosuppressive and immunomodulatory properties. It exhibits selectivity for T cells, enhancing the efficacy of cancer immunotherapies by inhibiting inducible nitric oxide synthase (Loeffler, Krüger, & Reisfeld, 2005). A low dose can induce a Th2/Th1 shift in cytokines, contributing to its antimetastatic effects (Matar, Rozados, Gervasoni, & Scharovsky, 2001). Furthermore, it selectively depletes regulatory T cells while enhancing effector T cell function (Madondo, Quinn, & Plebanski, 2016).

  • Quantitative Analysis in Pharmacokinetics : Cyclophosphamide-d4 and its metabolites are utilized as standards in stable isotope dilution-mass spectrometry for quantifying the drug and its metabolites in body fluids (Griggs & Jarman, 1975).

  • Autoimmune Diseases and Transplantation : Cyclophosphamide is effective in blood and marrow transplantation and treating autoimmune diseases due to its potent immunosuppressive capabilities (Emadi, Jones, & Brodsky, 2009).

  • Treatment of Multiple Sclerosis and Other Inflammatory Diseases : It shows efficacy in conditions like multiple sclerosis, particularly in stages where inflammation predominates over degeneration (Weiner & Cohen, 2002). It's also used in treating Wegener's granulomatosis, a type of inflammatory disease (Langford, 2005).

  • Chemotherapy-induced Cognitive Impairments : Studies have found that cyclophosphamide treatment can lead to memory deficits, implicating hippocampal neurogenesis in chemotherapy-induced cognitive issues (Yang et al., 2010).

  • Genetic Variability in Metabolism : Genetic differences in metabolizing cyclophosphamide can independently affect outcomes from chemotherapy for diseases like breast cancer (Gor et al., 2010).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Cyclophosphamide has been used in the treatment of various diseases and conditions. Future studies are expected to take advantage of Cyclophosphamide based platforms to generate combinatorial strategies for long-term tolerance induction . The observations reported by Wachsmuth et al. lay particularly strong foundations for future studies .

properties

IUPAC Name

N,N-bis(2-chloroethyl)-4,4,6,6-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSMOCZEIVJLDB-CTVJKLEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(OP(=O)(N1)N(CCCl)CCCl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975130
Record name 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclophosphamide-d4

CAS RN

59720-10-4
Record name 4,4-6,6-D4-Cyclophosphamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059720104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
OM Hall, CJ Peer, CD Fitzhugh, WD Figg - Journal of Chromatography B, 2018 - Elsevier
Abstract Analysis of cyclophosphamide (CP) and its metabolite, 4-hydroxycyclophosphamide (4OHCP), in a single assay has the ability to improve sampling techniques benefitting both …
Number of citations: 12 www.sciencedirect.com
SP Walsh, EM Shulman‐Roskes… - Journal of Labelled …, 1995 - Wiley Online Library
3‐Hydroxypropionitrile was subjected to a base‐catalyzed exchange reaction in D 2 O which provided 2,2‐dideuterio‐3‐deuteroxypropionitrile (DOCH 2 CD 2 CN) in 70% yield. …
C Ekhart, A Gebretensae, H Rosing… - … of Chromatography B, 2007 - Elsevier
Cyclophosphamide is a cytotoxic prodrug with a very narrow therapeutic index. To study the clinical pharmacology of cyclophosphamide in a large cohort of patients a previously …
Number of citations: 58 www.sciencedirect.com
N Llewellyn, P Lloyd, MD Jürgens… - Journal of Chromatography …, 2011 - Elsevier
A reliable and specific method was developed for the determination of the cytotoxic drugs cyclophosphamide and ifosfamide in sewage effluent. The most successful combination was …
Number of citations: 56 www.sciencedirect.com
M Jarman, ED Gilby, AB Foster, PK Bondy - Clinica Chimica Acta, 1975 - Elsevier
… Aliquots (1 ml) of urine were each treated with a 10 pl aliquot of the standard solution of cyclophosphamide-d4, then extracted with a 1 ml aliquot of chloroform. Each extract was …
Number of citations: 40 www.sciencedirect.com
LJ Griggs, M Jarman - Journal of Medicinal Chemistry, 1975 - ACS Publications
… 2H-1,3,2-oxazaphosphorine 2-Oxide (Cyclophosphamide-d4, lb). To a stirred solution of N,N-bis(2-chloro-1,1-dideuterioethyl)phosphoramidic dichloride (8b, 0.46 g, 1.75 mmol) in dry 1,…
Number of citations: 18 pubs.acs.org
B Winger, V Cheah, D Gingrich, F Marzan, Y Lu… - 2022 - escholarship.org
N, N N-triethylenethiophosphoramide (thiotepa) and cyclophosphamide (CP) are alkylating agents used for a variety of malignant and non-malignant disorders. Both drugs are …
Number of citations: 0 escholarship.org
J Park, N Yamashita, C Park, T Shimono, DM Takeuchi… - Chemosphere, 2017 - Elsevier
We investigated the concentrations of 57 target compounds in the different treatment units of various biological treatment processes in South Korea, including modified biological …
Number of citations: 146 www.sciencedirect.com
M Jarman, RAV Milsted, JF Smyth, RW Kinas… - Cancer research, 1979 - AACR
… When unlabeled (—)-cyclophosphamide and (+)-cyclophosphamide-d4 were incubated in admixture (total concentration of the â€â€pseudonacemate',, 20.6 @tg/ml), the intensity ratio …
Number of citations: 50 aacrjournals.org
M Canal-Raffin, K Khennoufa, B Martinez… - … of Chromatography B, 2016 - Elsevier
Highly sensitive ESI-LC–MS/MS methods were developed for urinary biological monitoring of occupational exposure to cyclophosphamide (CP), ifosfamide (IF), and methotrexate (MTX)…
Number of citations: 29 www.sciencedirect.com

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